ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
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Overview
Description
Ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate typically involves multiple steps:
Formation of the Boronic Ester Group: This step involves the reaction of phenylboronic acid with pinacol to form the boronic ester.
Coupling Reactions: The boronic ester is then coupled with ethyl 4-bromobenzoate using a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide.
Esterification: The final step involves the esterification of the product with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic esters.
Medicine: Research into boron-containing compounds for their potential use in cancer therapy and as enzyme inhibitors.
Industry: Application in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the base, which helps to activate the boronic ester.
Comparison with Similar Compounds
Ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate can be compared with other boronic esters such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the ethyl ester groups.
4-nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a nitro group instead of an ethoxycarbonyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of boronic ester and ethyl ester functionalities, making it versatile for various synthetic applications.
Properties
Molecular Formula |
C30H33BO6 |
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Molecular Weight |
500.4 g/mol |
IUPAC Name |
ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C30H33BO6/c1-7-34-27(32)22-13-9-20(10-14-22)24-17-25(21-11-15-23(16-12-21)28(33)35-8-2)19-26(18-24)31-36-29(3,4)30(5,6)37-31/h9-19H,7-8H2,1-6H3 |
InChI Key |
DZRCRBYKLRNICF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)OCC)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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